molecular formula C11H14N2O3 B13350054 Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate

Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate

Cat. No.: B13350054
M. Wt: 222.24 g/mol
InChI Key: HDWNIXJUYBJLJV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrazoloazepine family, which is known for its diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone, which is then subjected to cyclization with a suitable aldehyde or ketone under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    p-Toluenesulfonic acid, sodium acetate

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its neuroprotective properties may be attributed to its ability to modulate neurotransmitter receptors and reduce oxidative stress in neuronal cells .

Comparison with Similar Compounds

Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate can be compared with other similar compounds in the pyrazoloazepine family:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a]azepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-7-9-10(14)5-3-4-6-13(9)12-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWNIXJUYBJLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCCC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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